N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
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Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing and characterizing N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide derivatives due to their potential biological activities. Studies involve the synthesis of benzothiazole and thiadiazole derivatives via various chemical reactions, aiming to explore their chemical properties and structural stability. For example, the synthesis of benzothiazole derivatives as potent antitumor agents showed promising results in inhibiting tumor growth, highlighting the importance of the benzothiazole ring in medicinal chemistry (Yoshida et al., 2005).
Biological Evaluation and Anticancer Activity
Several studies have evaluated the biological activities of compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, particularly their anticancer properties. For instance, the synthesis and biological evaluation of benzothiazole derivatives revealed their potent antitumor effects, indicating the therapeutic potential of such compounds in cancer treatment (Yılmaz et al., 2015).
Antimicrobial and Antifungal Effects
Compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide have also been investigated for their antimicrobial and antifungal activities. For example, research on benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives demonstrated moderate to good antimicrobial and antifungal effects against various pathogens, suggesting their potential use in developing new antimicrobial agents (Gilani et al., 2016).
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-24(15-4-2-3-5-15)29(26,27)16-9-6-13(7-10-16)19(25)23-20-22-17-11-8-14(21)12-18(17)28-20/h6-12,15H,2-5H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRGYQCDYHANOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.